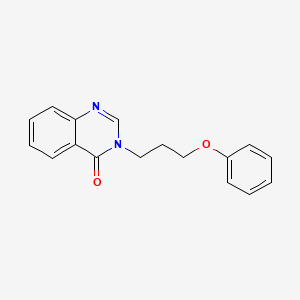
2-(2,5-dimethylphenyl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenyl)-N-ethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(2,5-dimethylphenyl)-2-ethylacetamide or simply as DMEA. DMEA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 193.28 g/mol.
Aplicaciones Científicas De Investigación
DMEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DMEA has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and epilepsy. In organic synthesis, DMEA has been used as a reagent for the preparation of various compounds such as amides, esters, and ketones. In materials science, DMEA has been used as a building block for the synthesis of various polymers and materials.
Mecanismo De Acción
The mechanism of action of DMEA is not fully understood, but it is believed to act on various molecular targets in the body. In the case of its anticonvulsant activity, DMEA has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
DMEA has been shown to have various biochemical and physiological effects in the body. In animal studies, DMEA has been shown to reduce the severity and duration of seizures induced by various convulsant agents. It has also been shown to reduce inflammation and pain in various animal models. In addition, DMEA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMEA in lab experiments is its ease of synthesis and availability. DMEA is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using DMEA is its potential toxicity, which can vary depending on the dose and route of administration. Therefore, it is important to use appropriate safety precautions when handling DMEA.
Direcciones Futuras
There are several future directions for the research on DMEA. One area of interest is the development of new drug candidates based on the structure of DMEA for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the use of DMEA as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMEA and its potential side effects.
Conclusion:
In conclusion, DMEA is a chemical compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The synthesis of DMEA is relatively easy, and it has been shown to exhibit various biochemical and physiological effects in animal models. However, further studies are needed to fully understand the mechanism of action of DMEA and its potential applications in medicine and materials science.
Métodos De Síntesis
The synthesis of DMEA involves the reaction between 2,5-dimethylphenylamine and ethyl acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The yield of DMEA is typically around 70-80%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13-12(14)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGZMGQYMFPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)


![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)

![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)


![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)



![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)